N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide
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Overview
Description
N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by the presence of a furan ring, a nitrophenyl group, and a nitrobenzohydrazide moiety. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anthelmintic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide typically involves a multi-step process. One common method includes the reaction of 4-chloro-3-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with 3-nitrobenzohydrazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of corresponding nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Potential use as an anthelmintic agent, showing effectiveness against parasitic worms.
Mechanism of Action
The exact mechanism of action of N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets within microbial cells, leading to disruption of essential cellular processes. The nitro groups may play a crucial role in generating reactive oxygen species (ROS), which can damage cellular components and lead to cell death .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Chloro-3-methylphenoxy)-N’-[(5’-substituted aryl)-furan-2’-yl]-methylidene]-acetohydrazides
Indole derivatives: Known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]-3-nitrobenzohydrazide stands out due to its unique combination of a furan ring and nitrophenyl group, which contribute to its potent antimicrobial and anthelmintic activities. This compound’s specific structural features make it a valuable candidate for further research and development in medicinal chemistry .
Properties
Molecular Formula |
C18H11ClN4O6 |
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Molecular Weight |
414.8 g/mol |
IUPAC Name |
N-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C18H11ClN4O6/c19-15-6-4-11(9-16(15)23(27)28)17-7-5-14(29-17)10-20-21-18(24)12-2-1-3-13(8-12)22(25)26/h1-10H,(H,21,24)/b20-10+ |
InChI Key |
VFHULMCSLMGUSL-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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